2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid
Description
2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid is an organic compound with a complex structure, featuring chloro, ethylcarbamoyl, and fluorophenyl groups attached to a benzoic acid core
Properties
IUPAC Name |
2-chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c1-2-19-15(20)11-5-3-10(8-14(11)18)9-4-6-13(17)12(7-9)16(21)22/h3-8H,2H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAKPOQLOHTSCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691923 | |
| Record name | 4-Chloro-4'-(ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-60-6 | |
| Record name | 4-Chloro-4'-(ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes:
Nucleophilic Aromatic Substitution:
Amidation: The formation of the ethylcarbamoyl group through amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions can modify the ethylcarbamoyl group.
Substitution: The chloro and fluoro groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro groups may enhance binding affinity, while the ethylcarbamoyl group can influence the compound’s solubility and bioavailability. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
- 2-Chloro-5-[4-(methylcarbamoyl)-3-fluorophenyl]benzoic acid
- 2-Chloro-5-[4-(ethylcarbamoyl)-3-chlorophenyl]benzoic acid
- 2-Chloro-5-[4-(ethylcarbamoyl)-3-bromophenyl]benzoic acid
Uniqueness: 2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid is unique due to the specific combination of chloro, ethylcarbamoyl, and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
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